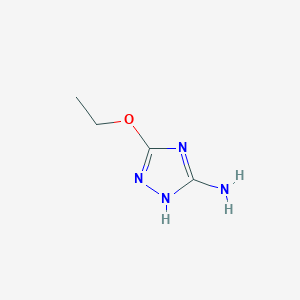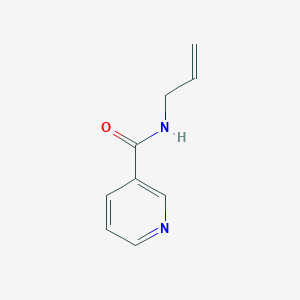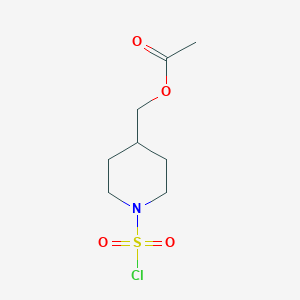
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Chlorosulfonylpiperidin-4-yl)methyl acetate” is a chemical compound with the CAS Number: 2243503-67-3 . It has a molecular weight of 255.72 . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Stereochemistry
One stream of research focuses on the synthesis and stereochemistry of compounds related to "(1-Chlorosulfonylpiperidin-4-yl)methyl acetate." Studies like those conducted by Casy and Jeffery (1972) delve into the synthesis of diastereoisomeric piperidin-4-ols and their acetate derivatives. These works lay the foundation for understanding the configurations and conformations critical to pharmaceutical synthesis (Casy & Jeffery, 1972).
One-Pot Synthesis Applications
The application in one-pot synthesis methodologies, as illustrated by Dobrydnev et al. (2018), showcases the versatility of chlorosulfonyl acetate derivatives in creating complex molecules. Their work demonstrates the transformation of aminonitriles into isothiazole carboxylates, highlighting the compound's role in facilitating novel synthetic routes (Dobrydnev et al., 2018).
Environmental and Recovery Studies
Research by Wang Tian-gui (2006) on recovering acetic acid from waste solutions involved in the production of chlorosulfonyl-containing intermediates emphasizes the environmental aspects. This study is crucial for developing sustainable practices in chemical manufacturing, showing the potential to reuse and recycle solvents (Wang Tian-gui, 2006).
Antimicrobial Applications
Further, compounds synthesized from "this compound" derivatives have been explored for their antimicrobial activities. For instance, Nasser et al. (2010) synthesized thioxo-imidazolidin-4-one derivatives showing promise as antimicrobial agents. These findings are pivotal for the development of new antibiotics and antifungal treatments (Nasser et al., 2010).
Catalytic and Enantioselective Applications
Denmark and Fan (2002) have demonstrated catalytic, enantioselective additions of ketene acetal to ketones using a related compound, highlighting its importance in producing chiral intermediates for pharmaceuticals (Denmark & Fan, 2002).
Orientations Futures
Piperidine derivatives, such as “(1-Chlorosulfonylpiperidin-4-yl)methyl acetate”, have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.
Propriétés
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLPYVOLBXMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2603602.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2603603.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2603606.png)
![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
![4-Methoxy-1-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2603609.png)
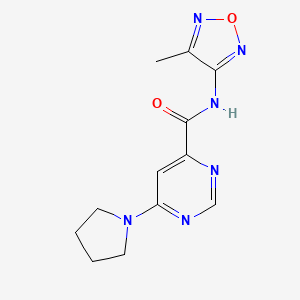
![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)


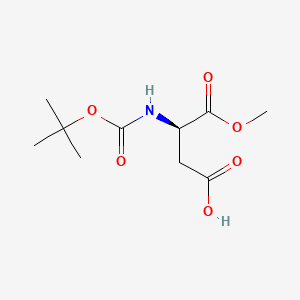
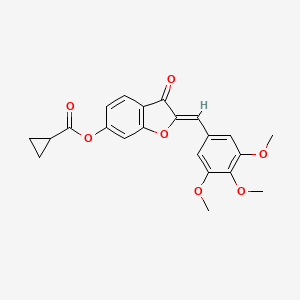
![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)
